molecular formula C22H27ClN4O5 B607184 Dorzagliatin CAS No. 1191995-00-2

Dorzagliatin

Número de catálogo B607184
Número CAS: 1191995-00-2
Peso molecular: 462.931
Clave InChI: HMUMWSORCUWQJO-QAPCUYQASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dorzagliatin, also known as HuaTangNing, is an oral glucokinase activator developed by Hua Medicine . It is designed to treat type 2 diabetes mellitus (T2DM), type 1 diabetes mellitus (T1DM), and diabetic kidney disease (DKD) . It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner .


Chemical Reactions Analysis

Dorzagliatin has a unique way to activate glucokinase (GK), which increases the affinity of GK to its substrate (glucose) without significant alteration of the Hill coefficient . In addition, Dorzagliatin increases the maximum reaction rate without significantly lowering the glucose S0.5 when glucose concentration is low .


Physical And Chemical Properties Analysis

Dorzagliatin has a molecular formula of C22H27ClN4O5 and a molecular weight of 462.93 . It is a first-in-class, fourth-generation, small-molecule, allosteric, dual-acting full glucokinase activator .

Aplicaciones Científicas De Investigación

Treatment of Type 2 Diabetes Mellitus (T2DM)

Dorzagliatin is being developed by Hua Medicine for the treatment of T2DM . It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . In September 2022, dorzagliatin was approved in China for improving glycaemic control in adult patients with T2DM .

Treatment of Type 1 Diabetes Mellitus (T1DM)

Dorzagliatin is also being developed for the treatment of T1DM . It is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function .

Treatment of Diabetic Kidney Disease (DKD)

Dorzagliatin is being developed for the treatment of DKD . It is an oral glucokinase activator that has demonstrated the ability to improve pancreatic function and insulin resistance .

Glucokinase Activation

Dorzagliatin is an oral, first-in-class, fourth-generation, small-molecule, allosteric, dual-acting full glucokinase activator (GKA) . It aims to maintain glucose homeostasis by allosterically stimulating glucokinase .

Improvement of Pancreatic Function

Dorzagliatin has demonstrated the ability to improve pancreatic function and insulin resistance with favorable safety and tolerability . It holds great potential to stop or slow-down disease progression in T2DM .

Restoration of Glucose Homeostasis

Dorzagliatin benefits from its desirable enzyme kinetic properties that improve glucokinase’s glucose sensor function and restore glucose homeostasis .

Improvement of Insulin Resistance

Dorzagliatin has shown great potential for glycemic control in diabetic patients . It has a favorable safety profile and was well tolerated in a randomized, double-blind, placebo-controlled Phase 3 trial .

Potential for New Antidiabetic Drugs

Traditional antidiabetic drugs cannot meet the demand of different diabetes patients for reaching the glycemic targets . Thus, the identification of new antidiabetic drugs like Dorzagliatin is urgently needed for the treatment of T2DM to enhance glycemic control and the prognosis of patients suffering from T2DM .

Safety and Hazards

Dorzagliatin is classified as very toxic if swallowed, irritating to skin, and a risk of serious damages to eyes . It is also classified as toxic with a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and a possible risk of harm to unborn child .

Direcciones Futuras

Dorzagliatin was approved in China in September 2022 for improving glycaemic control in adult patients with T2DM . It can be used as monotherapy and as an add-on to metformin when glycaemic control is inadequate with metformin alone . The recommended dosage of Dorzagliatin is one 75 mg oral tablet twice daily, within 1 hour before breakfast and dinner . No dosage adjustment is required in patients with T2DM and chronic kidney disease .

Propiedades

IUPAC Name

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMWSORCUWQJO-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dorzagliatin

CAS RN

1191995-00-2
Record name Dorzagliatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191995002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzagliatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DORZAGLIATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59W6980E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.